

# BMS-986143: A Reversible BTK Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986143 |           |
| Cat. No.:            | B15577291  | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

# Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is crucial for B-cell development, differentiation, and survival. [1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. [3] **BMS-986143** is a potent and selective, orally active, reversible inhibitor of BTK.[4][5] Unlike irreversible inhibitors that form a covalent bond with a cysteine residue (C481) in the BTK active site, **BMS-986143**'s reversible nature offers a valuable tool for studying the dynamic effects of BTK inhibition and may present a different safety profile.[5][6] These application notes provide detailed protocols for utilizing **BMS-986143** as a tool compound for in vitro and in vivo research.

# Data Presentation Biochemical and Cellular Activity of BMS-986143



| Parameter                        | IC50         | Assay Type                                | Cell<br>Line/System            | Reference |
|----------------------------------|--------------|-------------------------------------------|--------------------------------|-----------|
| Biochemical<br>Activity          |              |                                           |                                |           |
| ВТК                              | 0.26 nM      | Cell-free Recombinant enzymatic assay BTK |                                | [4]       |
| Cellular Activity                |              |                                           |                                |           |
| BTK Inhibition                   | 6.9 ± 3.4 nM | Ramos Cellular<br>Assay                   | Ramos (Burkitt's<br>Lymphoma)  | [4]       |
| BTK Inhibition                   | 25 ± 19 nM   | Human Whole<br>Blood Assay                | Human Whole<br>Blood           | [4]       |
| Calcium Flux                     | 7 ± 3 nM     | Calcium Flux<br>Assay                     | Ramos B Cells                  | [4]       |
| B-Cell<br>Proliferation          | 1 ± 0.4 nM   | Proliferation<br>Assay                    | Human<br>Peripheral B<br>Cells | [4]       |
| CD86<br>Expression               | 1 ± 0.5 nM   | Surface Marker<br>Expression              | Peripheral B<br>Cells          | [4]       |
| TNFα Production                  | 2 nM         | Cytokine<br>Release Assay                 | Human PBMC                     | [4]       |
| FcyR Signaling                   | 2 nM         | Immune<br>Complex<br>Stimulation          | РВМС                           | [4]       |
| Basophil<br>Activation<br>(CD63) | 54 nM        | FcɛRI Signaling                           | Human Whole<br>Blood           | [4]       |

# **Kinase Selectivity Profile of BMS-986143**

**BMS-986143** exhibits high selectivity for BTK. In a broad kinase panel screening, only a few other kinases, primarily from the Tec family to which BTK belongs, were inhibited with less than



## 100-fold selectivity.[7][8]

| Kinase | IC50 (nM) | Selectivity vs.<br>BTK (Fold) | Kinase Family | Reference |
|--------|-----------|-------------------------------|---------------|-----------|
| ВТК    | 0.5       | 1                             | Tec           | [7][8]    |
| TEC    | 3 nM      | 6                             | Tec           | [4]       |
| BLK    | 5 nM      | 10                            | Src           | [4]       |
| ВМХ    | 7 nM      | 14                            | Tec           | [4]       |
| TXK    | 10 nM     | 20                            | Tec           | [4]       |
| FGR    | 15 nM     | 30                            | Src           | [4]       |
| YES1   | 19 nM     | 38                            | Src           | [4]       |
| ITK    | 21 nM     | 42                            | Tec           | [4]       |

**Pharmacokinetic Properties of BMS-986143** 

| Species | Administr<br>ation | Dose    | Cmax<br>(µM) | T1/2 (h) | Oral<br>Bioavaila<br>bility (%) | Referenc<br>e |
|---------|--------------------|---------|--------------|----------|---------------------------------|---------------|
| Mouse   | Oral               | 6 mg/kg | 4.3          | 3.6      | 100%                            | [4]           |
| Dog     | Oral               | 2 mg/kg | 1.2          | 7.9      | 82%                             | [4]           |

# **Signaling Pathways and Experimental Workflows**





Click to download full resolution via product page

Caption: BTK Signaling Pathway and Inhibition by BMS-986143.





Click to download full resolution via product page

Caption: General Experimental Workflow for Evaluating BMS-986143.

# Experimental Protocols Biochemical BTK Kinase Inhibition Assay (Luminescent-Based)

This assay determines the in vitro potency of **BMS-986143** against purified BTK enzyme by measuring the amount of ADP produced, which is then converted to a luminescent signal.

### Materials:

- Recombinant human BTK enzyme
- Kinase substrate (e.g., Poly (4:1 Glu, Tyr) peptide)
- ATP
- BMS-986143
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA, 2 mM MnCl<sub>2</sub>, 50 μM DTT)
- ADP-Glo™ Kinase Assay Kit
- White opaque 96-well or 384-well plates
- Plate reader capable of measuring luminescence



- Compound Preparation: Prepare a serial dilution of **BMS-986143** in the appropriate kinase assay buffer. A typical starting concentration range is 1  $\mu$ M down to low pM. Include a DMSO vehicle control.
- Reaction Setup:
  - Add diluted BMS-986143 or vehicle to the wells of the assay plate.
  - Add a solution containing the BTK enzyme and substrate in Kinase Assay Buffer.
  - Initiate the kinase reaction by adding ATP solution. The final concentrations of reactants should be optimized, but a starting point could be in the low nM range for BTK, a peptide substrate concentration near its Km, and an ATP concentration near its Km.[9]
- Incubation: Incubate the plate at 30°C for 60 minutes.[9]
- · Signal Detection:
  - Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9]
  - Incubate at room temperature for 40 minutes.
  - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
     [9]
  - Incubate at room temperature for 30-60 minutes.[9]
- Data Acquisition: Measure the luminescence using a plate reader.[9]
- Data Analysis: Calculate the percent inhibition for each BMS-986143 concentration relative
  to the vehicle control and determine the IC50 value by fitting the data to a four-parameter
  logistic dose-response curve.



# Western Blot for BTK Autophosphorylation in a Cellular Context

This protocol assesses the ability of **BMS-986143** to inhibit BTK activation in a cellular context by measuring the phosphorylation of BTK at Tyrosine 223 (Y223).

#### Materials:

- · Ramos (or other suitable B-cell lymphoma) cell line
- Complete RPMI-1640 medium
- BMS-986143
- Anti-human IgM
- RIPA buffer with protease and phosphatase inhibitors
- · BCA or Bradford protein assay kit
- SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-BTK (Y223) and anti-total BTK
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

- · Cell Treatment:
  - Culture Ramos cells in complete RPMI-1640 medium.
  - Seed cells at a density of 1 x 10<sup>6</sup> cells/mL.



- Treat cells with serial dilutions of **BMS-986143** (e.g., 0.1 nM to 1  $\mu$ M) or vehicle (DMSO) for 1-2 hours at 37°C.
- BCR Stimulation:
  - Stimulate the cells with anti-human IgM (e.g., 10-12 μg/mL) for 10 minutes at 37°C to induce BTK autophosphorylation.
- · Cell Lysis and Protein Quantification:
  - Harvest cells by centrifugation and wash with ice-cold PBS.[10]
  - Lyse the cells with ice-cold RIPA buffer.[10]
  - Clarify the lysates by centrifugation and collect the supernatant.[10]
  - Determine the protein concentration of each lysate.[10]
- SDS-PAGE and Western Blotting:
  - Normalize protein lysates, add Laemmli sample buffer, and boil.[10]
  - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[10]
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary anti-p-BTK (Y223) antibody overnight at 4°C.[9]
  - Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
- Detection and Analysis:
  - Apply a chemiluminescent substrate and capture the signal using an imaging system.
  - Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal (the membrane can be stripped and re-probed for total BTK).[9]



 Determine the concentration-dependent inhibition of BTK autophosphorylation by BMS-986143.

# **Cell Viability Assay**

This assay measures the effect of BMS-986143 on the viability of B-cell lymphoma cell lines.

#### Materials:

- B-cell lymphoma cell line (e.g., TMD8, REC-1)
- Complete cell culture medium
- BMS-986143
- 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[11]
- Compound Treatment: Add serial dilutions of BMS-986143 to the wells. Include a vehicle control.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.[11]
- Assay Procedure:
  - Equilibrate the plate to room temperature.
  - Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
     [12]
  - Mix on an orbital shaker for 2 minutes to induce cell lysis.



- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader.[11]
- Data Analysis: Normalize the data to the vehicle-treated cells and calculate the IC50 value for the effect on cell viability.

# In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of **BMS-986143** in a mouse model of rheumatoid arthritis.

#### Materials:

- DBA/1 male mice (8-10 weeks of age)
- Bovine type II collagen
- Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
- BMS-986143
- Vehicle for oral gavage
- Calipers for measuring paw swelling

- Induction of Arthritis:
  - Emulsify bovine type II collagen in CFA.
  - Administer the primary immunization intradermally at the base of the tail.
  - After 21 days, administer a booster immunization with type II collagen emulsified in IFA.
- Treatment:



- Begin treatment with BMS-986143 (e.g., 15 and 45 mg/kg, administered by oral gavage twice daily) or vehicle upon the onset of visible signs of arthritis.[13]
- Assessment of Arthritis:
  - Monitor the mice daily for clinical signs of arthritis (paw swelling, erythema, and joint stiffness).
  - Measure paw thickness using calipers every 2-3 days.
  - Assign a clinical score to each paw based on the severity of inflammation.
- Data Analysis:
  - Compare the mean arthritis scores and paw swelling between the BMS-986143-treated groups and the vehicle-treated group.
  - Calculate the percentage of inhibition of disease progression.[13]

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and adhere to all institutional and national guidelines for laboratory safety and animal care.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drughunter.com [drughunter.com]



- 6. Novel mouse model resistant to irreversible BTK inhibitors: a tool identifying new therapeutic targets and side effects PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. BMS-986143 | Btk | 1643372-83-1 | Invivochem [invivochem.com]
- To cite this document: BenchChem. [BMS-986143: A Reversible BTK Inhibitor for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577291#bms-986143-as-a-tool-compound-for-btk-inhibition]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com